Lacosamide-d3

Description

Properties

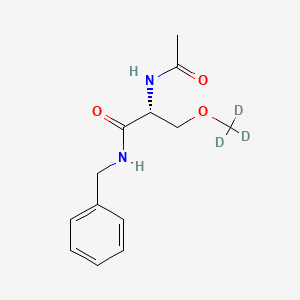

IUPAC Name |

(2R)-2-acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPJLAIAVCUEMN-IBIJPGRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC[C@H](C(=O)NCC1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Technical-Guide-to-Lacosamide-d3-Synthesis-and-Isotopic-Purity-Analysis

Abstract

This technical guide provides an in-depth exploration of the synthesis and isotopic purity analysis of Lacosamide-d3. It is intended for researchers, scientists, and professionals in drug development who utilize deuterated internal standards for bioanalytical and pharmacokinetic studies. The document details a robust synthetic route to Lacosamide-d3, emphasizing the rationale behind key experimental choices. Furthermore, it presents a comprehensive analytical framework for the rigorous determination of isotopic purity using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide aims to equip the reader with the necessary knowledge to both synthesize and validate Lacosamide-d3, ensuring the integrity and reliability of subsequent experimental data.

Introduction: The Significance of Lacosamide-d3 in Modern Drug Development

Lacosamide, marketed under the trade name Vimpat®, is an antiepileptic drug (AED) indicated for the adjunctive treatment of partial-onset seizures.[1][2][3] Its mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels, which helps to stabilize hyperexcitable neuronal membranes and inhibit repetitive neuronal firing.[4][5][6][7] In the landscape of drug development and clinical pharmacology, the use of stable isotope-labeled internal standards is paramount for accurate quantification of drug concentrations in biological matrices.[8][9]

Lacosamide-d3, a deuterated analog of Lacosamide, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods.[9][10][11] The incorporation of deuterium atoms results in a molecule with a higher mass-to-charge ratio (m/z) than the parent drug, allowing for its distinct detection by a mass spectrometer.[10] Crucially, deuterated standards exhibit nearly identical physicochemical properties and chromatographic behavior to the analyte of interest, ensuring they effectively account for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the accuracy and precision of quantitative analyses.[9][11]

The efficacy of a deuterated internal standard is intrinsically linked to its isotopic purity. Incomplete deuteration or the presence of unlabeled Lacosamide can lead to interference with the analyte signal, compromising the accuracy of the quantification. Therefore, a robust synthetic strategy coupled with rigorous analytical characterization is essential to produce high-purity Lacosamide-d3 suitable for regulated bioanalysis.

Synthesis of Lacosamide-d3: A Strategic Approach

The synthesis of Lacosamide-d3 is adapted from established routes for Lacosamide, with the key modification being the introduction of a deuterated reagent at a specific step.[12][13][14][15][16] The presented synthesis strategically introduces the deuterium label via O-methylation using a deuterated methylating agent.

Synthetic Scheme

The synthesis of Lacosamide-d3 can be achieved through a multi-step process starting from Boc-D-Serine. The key deuteration step involves the use of deuterated dimethyl sulfate (CD3)2SO4.

Caption: Synthetic workflow for Lacosamide-d3 starting from Boc-D-Serine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (R)-N-Benzyl-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide

-

To a solution of Boc-D-Serine in a suitable aprotic solvent (e.g., dichloromethane) cooled to -15°C to -10°C, add N-methylmorpholine.

-

Slowly add isobutyl chloroformate while maintaining the temperature. The formation of a mixed anhydride intermediate occurs. This intermediate is moisture-sensitive, so the reaction should be conducted under an inert atmosphere (e.g., nitrogen).[15]

-

After stirring for a designated period, add benzylamine to the reaction mixture.

-

Allow the reaction to proceed to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove water-soluble byproducts and purify the product, for instance, by crystallization.

Causality: The use of a mixed anhydride activation of the carboxylic acid of Boc-D-Serine facilitates the subsequent amidation with benzylamine. The low temperature is crucial to minimize side reactions and ensure the stability of the mixed anhydride.

Step 2: O-Methylation with Deuterated Dimethyl Sulfate

-

Dissolve the product from Step 1 in a suitable solvent (e.g., tetrahydrofuran).

-

Add a base, such as potassium hydroxide, to the solution.

-

Introduce deuterated dimethyl sulfate ((CD3)2SO4) to the reaction mixture.

-

Stir the reaction at a controlled temperature until completion, as monitored by TLC.

-

Perform an aqueous workup and extract the product with an organic solvent. Purify the crude product, for example, by column chromatography.

Causality: This is the critical deuteration step. The use of a strong base deprotonates the hydroxyl group, forming an alkoxide that readily reacts with the deuterated methylating agent. The choice of (CD3)2SO4 ensures the introduction of three deuterium atoms at the methoxy position.

Step 3: Deprotection of the Boc Group

-

Dissolve the deuterated intermediate from Step 2 in a suitable solvent.

-

Add a strong acid, such as hydrochloric acid, to cleave the tert-butoxycarbonyl (Boc) protecting group.

-

Monitor the reaction for completion.

-

Neutralize the reaction mixture and extract the deprotected amine product.

Causality: The Boc group is a commonly used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.

Step 4: N-Acetylation to Yield Lacosamide-d3

-

Dissolve the amine from Step 3 in a suitable solvent.

-

Add acetic anhydride to the solution, often in the presence of a mild base (e.g., N-methylmorpholine) to scavenge the acetic acid byproduct.

-

Stir the reaction until the N-acetylation is complete.

-

Work up the reaction and purify the final product, Lacosamide-d3, typically by crystallization.

Causality: The final acetylation step introduces the acetamido group characteristic of Lacosamide.

Isotopic Purity Analysis: A Dual-Technique Approach

The determination of isotopic purity is a critical quality control step. A combination of high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive assessment of both isotopic enrichment and structural integrity.[17][18]

Sources

- 1. Examining the clinical utility of lacosamide: pooled analyses of three phase II/III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Perspectives on Lacosamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Efficacy and Safety of Lacosamide as an Adjunctive Treatment in Adults With Refractory Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Lacosamide? [synapse.patsnap.com]

- 5. Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Simple and validated method to quantify lacosamide in human breast milk and plasma using UPLC/MS/MS and its application to estimate drug transfer into breast milk - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. CN105646284A - Lacosamide synthesis method - Google Patents [patents.google.com]

- 13. Lacosamide - Wikipedia [en.wikipedia.org]

- 14. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. jocpr.com [jocpr.com]

- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. resolvemass.ca [resolvemass.ca]

Introduction: The Role of Stable Isotope Labeling in Bioanalysis

An In-Depth Technical Guide to the Physicochemical Properties of Lacosamide-d3 for Research Applications

This guide provides a comprehensive overview of Lacosamide-d3, a critical tool for researchers, scientists, and drug development professionals. Moving beyond a simple data sheet, this document delves into the causality behind its properties and the practical application of this stable isotope-labeled standard in a modern analytical laboratory. We will explore its chemical identity, physicochemical characteristics, and its quintessential role in robust bioanalytical method development, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lacosamide is an antiepileptic drug used in the treatment of partial-onset seizures.[1][2] For accurate pharmacokinetic, toxicokinetic, and drug metabolism studies, quantifying lacosamide concentrations in complex biological matrices like plasma or breast milk is essential.[3] Bioanalytical methods, especially those employing mass spectrometry, are susceptible to variations arising from sample preparation, instrument drift, and matrix effects.

To counteract these variables, a suitable internal standard (IS) is required. An ideal IS behaves identically to the analyte during extraction and ionization but is distinguishable by the detector.[4] Lacosamide-d3, a deuterated analog of lacosamide, serves this purpose perfectly. The substitution of three hydrogen atoms with deuterium increases the molecular mass by three daltons, allowing for distinct detection by a mass spectrometer while ensuring its chemical behavior is virtually identical to the parent drug.[5] This guide details the properties that make Lacosamide-d3 an indispensable reference standard for high-precision quantitative analysis.

Chemical Identity and Structure

The foundational characteristics of Lacosamide-d3 are its precise chemical structure and molecular identity. The deuterium atoms are typically placed on the methoxy group, a site not involved in the primary metabolic pathways of O-demethylation, which ensures the label's stability during biological processing.[1]

Figure 1: Chemical structure of Lacosamide-d3.

Table 1: Chemical Identifiers for Lacosamide-d3

| Identifier | Value | Source(s) |

| IUPAC Name | (2R)-2-acetamido-N-benzyl-3-(methoxy-d3)propanamide | N/A (Derived) |

| CAS Number | 1217689-95-6 | [6][7][8] |

| Molecular Formula | C₁₃H₁₅D₃N₂O₃ | [6][7] |

| Molecular Weight | 253.31 g/mol | [6][7] |

| Parent Compound (Lacosamide) | CAS: 175481-36-4, MW: 250.30 g/mol | [9][10] |

Physicochemical Properties

The physical and chemical properties of Lacosamide-d3 are nearly identical to those of unlabeled lacosamide, which is critical for its function as an internal standard. These properties dictate its behavior in solution, its extraction efficiency, and its chromatographic retention.

Table 2: Physicochemical Data of Lacosamide (and Lacosamide-d3)

| Property | Value | Significance in Research | Source(s) |

| Appearance | White to light yellow crystalline powder. | Confirms purity and identity. | [9][11] |

| Melting Point | 143-144 °C | A key parameter for purity assessment and material characterization. | [9] |

| Solubility | Freely soluble: Methanol.[11][12] Soluble: Ethanol, DMSO, Dimethylformamide (~20 mg/mL).[13] Sparingly soluble: Water (~30 mg/mL at 25°C).[10] Slightly soluble: Acetonitrile.[11] | Essential for preparing stock solutions and understanding behavior in HPLC mobile phases and extraction solvents. | [10][11][12][13] |

| LogP | 0.3 - 0.728 | Indicates moderate lipophilicity, allowing it to cross cell membranes and the blood-brain barrier while retaining sufficient aqueous solubility for administration and analysis.[9] | [1] |

| pKa | Non-ionizable in physiological pH range. | As a neutral amide, its solubility and extraction are not significantly affected by pH changes between 2 and 9, simplifying sample preparation. | N/A |

| Stability | Stable for ≥5 years at -20°C as a solid.[13] Store prepared solutions at -20°C.[14] | Ensures the integrity of the standard over time, providing consistent results. | [13][14] |

Application in Quantitative Bioanalysis: An LC-MS/MS Protocol

The primary application of Lacosamide-d3 is as an internal standard for the quantification of lacosamide in biological samples. Its co-elution with lacosamide and distinct mass-to-charge ratio (m/z) allows it to correct for variations throughout the analytical process.

Figure 2: A typical bioanalytical workflow using Lacosamide-d3.

Expert Insight: Why This Workflow is Self-Validating

The trustworthiness of this protocol stems from the parallel processing of the analyte (Lacosamide) and the internal standard (Lacosamide-d3). Any loss of sample during protein precipitation, evaporation, or injection will affect both compounds equally. Similarly, any suppression of the ionization signal in the mass spectrometer source due to matrix components will impact both analyte and IS proportionally. By calculating the ratio of their peak areas, these variations are mathematically cancelled out, leading to a highly precise and accurate final concentration.

Step-by-Step Experimental Protocol: Quantification of Lacosamide in Human Plasma

This protocol is a representative method adapted from established literature.[3]

-

Preparation of Standards:

-

Prepare a 1 mg/mL stock solution of Lacosamide and Lacosamide-d3 in methanol.

-

Create a series of working standard solutions of Lacosamide by serial dilution of the stock solution with 50:50 methanol:water.

-

Prepare a working internal standard solution of Lacosamide-d3 at a fixed concentration (e.g., 100 ng/mL) in methanol.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the working internal standard solution (Lacosamide-d3 in methanol) to each tube. This step simultaneously adds the IS and precipitates plasma proteins.

-

Vortex each tube vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Conditions:

-

HPLC System: UPLC or equivalent system.

-

Column: A reverse-phase C18 column (e.g., ACQUITY HSS T3, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Isocratic, e.g., 70:30 (A:B).

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions (example values):

-

Lacosamide: Q1: 251.1 m/z → Q3: 108.1 m/z

-

Lacosamide-d3: Q1: 254.1 m/z → Q3: 108.1 m/z

-

-

-

Data Analysis:

-

Integrate the peak areas for both Lacosamide and Lacosamide-d3 MRM transitions.

-

Calculate the peak area ratio (Lacosamide Area / Lacosamide-d3 Area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration for the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Lacosamide in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

The Principle of Internal Standard Correction

The fundamental advantage of using a stable isotope-labeled internal standard like Lacosamide-d3 is its ability to provide a robust correction factor for analytical variability.

Figure 3: Principle of internal standard correction.

Safety, Storage, and Handling

-

Safety: Lacosamide-d3 should be handled in a laboratory setting by trained personnel. It should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with skin and eyes.[13]

-

Storage: The solid material is stable for years when stored at -20°C.[13] Solutions, typically prepared in acetonitrile or methanol, should also be stored at -20°C to ensure long-term stability.[14]

-

Handling: Allow the compound to warm to room temperature before opening to prevent condensation. Use calibrated equipment for weighing and preparing solutions to maintain accuracy.

Conclusion

Lacosamide-d3 is more than just a deuterated molecule; it is a precision tool that enables researchers to achieve the highest standards of accuracy in the quantification of lacosamide. Its physicochemical properties, being nearly identical to the parent drug, ensure it faithfully tracks the analyte through complex sample preparation and analysis workflows. The +3 Da mass shift provides a clean, interference-free signal for detection. By understanding and leveraging the properties outlined in this guide, scientists can develop and validate robust, reliable, and trustworthy bioanalytical methods essential for advancing drug development and clinical research.

References

-

Lacosamide - Wikipedia . Wikipedia. [Link]

-

Physicochemical properties of lacosamide . ResearchGate. [Link]

-

Lacosamide-impurities . Pharmaffiliates. [Link]

-

LACOSAMIDE - gsrs . Global Substance Registration System. [Link]

-

Clinical pharmacokinetic and pharmacodynamic profile of lacosamide . PubMed. [Link]

-

KEGG DRUG: Lacosamide . KEGG. [Link]

-

Lacosamide | C13H18N2O3 | CID 219078 . PubChem, National Institutes of Health. [Link]

-

FULL PRESCRIBING INFORMATION . U.S. Food and Drug Administration. [Link]

-

Lacosamide Accord - European Medicines Agency (EMA) . European Medicines Agency. [Link]

-

Attachment: Product Information for Lacosamide . Therapeutic Goods Administration (TGA). [Link]

-

Preparation, Characterization, and Stability Evaluation of Taste-Masking Lacosamide Microparticles . PMC, National Institutes of Health. [Link]

-

Vimpat, Motpoly XR (lacosamide) dosing, indications, interactions, adverse effects, and more . Medscape Reference. [Link]

-

Simple and validated method to quantify lacosamide in human breast milk and plasma using UPLC/MS/MS and its application to estimate drug transfer into breast milk . National Institutes of Health. [Link]

-

LACOSAMIDE - DailyMed . DailyMed, National Library of Medicine. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . ResearchGate. [Link]

-

Lacosamide amounts at the production date and during the storage period... . ResearchGate. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc. [Link]

-

Development and validation of analytical methods for lacosamide . ResearchGate. [Link]

-

Deuterated internal standards and bioanalysis . AptoChem. [Link]

Sources

- 1. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 3. Simple and validated method to quantify lacosamide in human breast milk and plasma using UPLC/MS/MS and its application to estimate drug transfer into breast milk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. esschemco.com [esschemco.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Lacosamide - Wikipedia [en.wikipedia.org]

- 10. tga.gov.au [tga.gov.au]

- 11. ema.europa.eu [ema.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Lacosamide-13C, D3 solution 1.0 mg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

Technical Deep Dive: Mechanism of Action of Deuterated Internal Standards

Precision Quantitation in LC-MS/MS Bioanalysis

Executive Summary

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the Stable Isotope Labeled Internal Standard (SIL-IS) is the primary defense against the variability inherent to electrospray ionization (ESI). While

However, deuterated standards are not passive calibrators. They possess distinct physicochemical properties—specifically the Deuterium Isotope Effect —that can alter chromatographic retention.[1][2][3] This guide details the mechanistic action of deuterated standards, the physics behind their error-correction capabilities, and the validation protocols required to ensure they do not introduce bias.

Part 1: The Physicochemical Basis

The Mass Shift Mechanism ( )

The fundamental mechanism of a deuterated IS is mass resolution. By replacing specific hydrogen atoms (

-

Optimal Mass Difference: A shift of

Da is recommended to avoid "isotopic crosstalk." Native analytes possess naturally occurring isotopes (primarily

The Deuterium Isotope Effect in Chromatography

Unlike

-

The Mechanism: The C-D bond has a lower zero-point vibrational energy than the C-H bond. This results in a shorter average bond length and reduced polarizability.[1]

-

Chromatographic Impact: In Reverse Phase LC (RPLC), retention is driven by hydrophobic interactions (van der Waals forces) between the analyte and the stationary phase (e.g., C18). The reduced polarizability of the C-D bonds leads to weaker hydrophobic interactions .

-

The Result: Deuterated analogs typically elute earlier than the native analyte.[3] As the number of deuterium atoms increases (e.g.,

vs.

Diagram 1: The Deuterium Isotope Effect Cascade

Caption: The causal chain explaining why deuterated standards elute earlier than native analytes in reverse-phase chromatography.

Part 2: Mechanism of Error Correction

Correcting Matrix Effects

The primary role of the IS is to normalize Matrix Effects (ME) . Biological matrices (plasma, urine) contain phospholipids, salts, and proteins that co-elute with the analyte.[4] These contaminants compete for charge in the ESI source, causing Ion Suppression (signal loss) or Enhancement (signal gain).

The Correction Logic:

If the IS co-elutes with the analyte, it experiences the exact same suppression factor.

-

Example: If matrix components suppress the Analyte signal by 40%, the IS signal is also suppressed by 40%.

-

Calculation:

. The error cancels out.

Critical Failure Mode: If the "Deuterium Isotope Effect" causes the IS to elute 0.2 minutes before the analyte, the IS may elute in a clean region while the analyte elutes in a suppression region (e.g., a phospholipid peak). The ratio will be skewed, leading to quantitative error.

Diagram 2: Signal Correction Workflow

Caption: How co-eluting Internal Standards cancel out matrix effects during the ratio calculation process.

Part 3: Protocol for Validation (Matuszewski Method)

To ensure a deuterated IS is functioning correctly, you must validate the Matrix Factor (MF) . The industry standard is the Matuszewski Post-Extraction Spike Method [1].

Experimental Design

Prepare three sets of samples to isolate Recovery (RE) and Matrix Effect (ME).

| Sample Set | Description | Represents |

| Set A (Neat) | Analyte/IS in pure solvent (mobile phase). | Ideal Instrument Response |

| Set B (Post-Spike) | Blank matrix extracted, then spiked with Analyte/IS. | Matrix Effect (Ionization efficiency) |

| Set C (Pre-Spike) | Matrix spiked with Analyte/IS, then extracted.[5] | Extraction Recovery + Matrix Effect |

Calculation Logic

-

Matrix Factor (MF): Measures ionization suppression/enhancement.

-

MF < 1.0 = Suppression

-

MF > 1.0 = Enhancement

-

-

IS-Normalized Matrix Factor: This is the critical metric. It proves the IS corrects the error.

-

Pass Criteria: The IS-Normalized MF should be close to 1.0 (typically 0.85 – 1.15) and, more importantly, the CV% of this factor across different lots of matrix (e.g., 6 different plasma sources) must be <15% [2].

-

Part 4: Critical Pitfalls & Troubleshooting

Hydrogen/Deuterium (H/D) Exchange

Deuterium atoms located on exchangeable moieties (hydroxyl -OH, amine -NH, thiol -SH) are unstable . In the presence of protic solvents (water, methanol), these deuterium atoms will swap with hydrogen, causing the IS to lose mass and "become" the native analyte.

-

Solution: Only use standards where deuterium is bonded to Carbon (C-D), preferably on an aromatic ring or alkyl chain.

Cross-Talk (Isotopic Interference)

If the IS concentration is too high, its isotopic impurities may interfere with the analyte signal. Conversely, if the Analyte concentration is very high (ULOQ), its M+n isotopes may interfere with the IS.

-

Test: Inject a "Zero Sample" (Matrix + IS only). Monitor the Analyte channel. Any signal here is interference.

-

Test: Inject a high-concentration Analyte standard (no IS). Monitor the IS channel.

The "Retention Time Window" Check

Because of the Deuterium Isotope Effect, you must verify that the RT shift is manageable.

-

Acceptable Shift: Generally, an RT shift of < 0.05 min is acceptable in standard UPLC runs.

-

Danger Zone: If the shift places the IS on the slope of a co-eluting phospholipid peak while the analyte is at the apex, correction will fail.

References

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[4] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

-

U.S. Food and Drug Administration (FDA). (2018).

-

Wang, S., et al. (2007). Deuterium isotope effect in liquid chromatography-mass spectrometry.

Sources

Methodological & Application

LC-MS/MS method development for Lacosamide using Lacosamide-d3

Application Note: Precision Quantitation of Lacosamide in Human Plasma via LC-MS/MS

Executive Summary

Objective: To establish a robust, self-validating LC-MS/MS protocol for the quantification of Lacosamide (LCM) in human plasma, utilizing Lacosamide-d3 as a stable isotope-labeled internal standard (SIL-IS).

Context: Lacosamide is a functionalized amino acid used as an anticonvulsant.[1][2] While immunoassays exist, they often suffer from cross-reactivity and limited dynamic range.[1] This LC-MS/MS method provides superior specificity and sensitivity, critical for Therapeutic Drug Monitoring (TDM) where the therapeutic window (typically 1–10 µg/mL) requires precise demarcation.[1][3]

Core Advantage: The use of Lacosamide-d3 corrects for matrix effects, ionization suppression, and extraction variability in real-time, ensuring data integrity compliant with FDA Bioanalytical Method Validation (BMV) guidelines.[1][3]

Compound Characterization & Mass Spectrometry Strategy

Understanding the physicochemical properties of the analyte is the foundation of method development. Lacosamide is a neutral, relatively hydrophilic molecule (LogP ~0.25), which dictates specific chromatographic choices.[1][3]

Table 1: Physicochemical Profile

| Parameter | Lacosamide (Analyte) | Lacosamide-d3 (Internal Standard) |

| Molecular Formula | C₁₃H₁₈N₂O₃ | C₁₃H₁₅D₃N₂O₃ |

| Molecular Weight | 250.3 g/mol | ~253.3 g/mol |

| LogP | 0.25 (Hydrophilic) | 0.25 |

| pKa | Non-ionizable (pH 1.5–12) | Non-ionizable |

| Solubility | High in Water, MeOH, ACN | High in Water, MeOH, ACN |

MS/MS Optimization Logic

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode is selected.[1][3][4][5] Although LCM is neutral, it readily forms a protonated adduct

due to the amide nitrogen's availability for protonation under acidic mobile phase conditions.[1] -

MRM Transitions:

-

Precursor: The protonated molecule is selected (m/z 251.1 for LCM, 254.1 for d3).[1]

-

Product: The primary fragment ion at m/z 108.1 is the most abundant and stable, corresponding to the benzyl moiety cleavage. This transition offers high sensitivity.

-

Qualifier: The transition 251.1 → 91.1 (tropylium ion) is monitored for confirmation but not quantification due to higher background noise potential at low masses.[1]

-

Experimental Protocol

Reagents & Materials[1][3][6]

-

Standards: Lacosamide Reference Standard (>99%), Lacosamide-d3 (>98% isotopic purity).[1][3]

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).[1][3]

-

Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).[1]

Stock Solution Preparation

-

Master Stock (1.0 mg/mL): Dissolve 10 mg of Lacosamide in 10 mL of Methanol. Store at -20°C.

-

IS Stock (100 µg/mL): Dissolve 1 mg of Lacosamide-d3 in 10 mL of Methanol.

-

Working IS Solution (500 ng/mL): Dilute IS Stock in 50:50 MeOH:Water. Critical: Prepare fresh weekly to prevent degradation or adsorption.[1][3]

Sample Preparation: Protein Precipitation (PPT)

Why PPT? Given Lacosamide's high bioavailability and relatively high therapeutic concentration, solid-phase extraction (SPE) is often overkill.[1][3] PPT is cost-effective and, when combined with a d3-IS, sufficiently robust.[1][3]

Step-by-Step Workflow:

-

Aliquot: Transfer 50 µL of plasma sample/calibrator into a 1.5 mL centrifuge tube.

-

IS Addition: Add 20 µL of Working IS Solution (500 ng/mL). Vortex gently.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Note: The acid helps disrupt protein binding and promotes protonation.

-

-

Agitation: Vortex vigorously for 1 minute.

-

Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Dilution (Optional but Recommended): Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of 0.1% Formic Acid in Water.

-

Reasoning: Diluting with aqueous buffer matches the initial mobile phase conditions, preventing "solvent effect" (peak broadening) for early eluting polar compounds like Lacosamide.[1]

-

LC-MS/MS Method Conditions

Chromatography (LC)

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters Acquity HSS T3 (for enhanced retention of polars).[1][3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Injection Volume: 2–5 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5% | Load/Desalt |

| 0.50 | 5% | Hold Aqueous |

| 2.50 | 90% | Elution Ramp |

| 3.50 | 90% | Wash Column |

| 3.60 | 5% | Re-equilibration |

Mass Spectrometry (MS)

MRM Table:

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) |

|---|---|---|---|---|

| Lacosamide | 251.1 | 108.1 | 50 | 25 |

| Lacosamide-d3 | 254.1 | 108.1 | 50 | 25 |[1][3]

Visualizing the Analytical Workflow

The following diagram illustrates the critical path from sample to data, highlighting the decision points for Quality Control (QC).

Figure 1: End-to-end analytical workflow for Lacosamide quantitation. Note the dilution step to prevent solvent effects.

Method Validation & Performance Criteria

To ensure scientific integrity, the method must be validated against FDA/EMA guidelines.

Linearity & Sensitivity

-

Range: 10 ng/mL (LLOQ) to 10,000 ng/mL (ULOQ).[1]

-

Curve Fit: Linear regression (

) with -

Acceptance:

.[1][3] Back-calculated standards must be within ±15% (±20% at LLOQ).

Accuracy & Precision

Three QC levels (Low, Mid, High) are analyzed in replicates of 5.

Matrix Effect & Recovery

Because Lacosamide is hydrophilic, it elutes early where matrix suppression (phospholipids) is common.[1][3]

-

Assessment: Compare the peak area of spiked post-extraction plasma vs. neat solution.

-

Role of IS: The Lacosamide-d3 IS will experience the same suppression as the analyte. Therefore, the Response Ratio (Area LCM / Area IS) remains constant, correcting the quantitative result.

Troubleshooting & Optimization Logic

As a Senior Scientist, one must anticipate failure modes.[1][3] Below is a logic map for common issues.

Figure 2: Troubleshooting decision tree for common LC-MS/MS anomalies during Lacosamide analysis.

References

-

US Food and Drug Administration (FDA). (2018).[1][3] Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2022).[1][3] ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

-

Shi, J., et al. (2011).[1][3] "Pharmacokinetics and safety of lacosamide in healthy Chinese subjects." Journal of Clinical Pharmacology. (Contextualizing therapeutic range).

-

PubChem. (n.d.).[1] Lacosamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1][3]

Sources

- 1. Lacosamide - Wikipedia [en.wikipedia.org]

- 2. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lacosamide CAS#: 175481-36-4 [m.chemicalbook.com]

- 4. Therapeutic Drug Monitoring of Lacosamide by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 5. Selective quantification of lacosamide in human plasma using UPLC-MS/MS: Application to pharmacokinetic study in healthy subjects with different doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction [frontiersin.org]

Application Note: Lacosamide-d3 as a Robust Internal Standard for Pharmacokinetic Studies of Lacosamide

Introduction: The Critical Role of Internal Standards in Bioanalysis

In the realm of drug metabolism and pharmacokinetics (DMPK), the precise quantification of therapeutic agents in biological matrices is paramount for establishing safety and efficacy profiles. Lacosamide, a third-generation antiepileptic drug, requires meticulous monitoring of its concentration in plasma or serum to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.[1][2] The gold standard for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity.[2][3] However, the inherent variability in sample preparation and the potential for matrix effects during ionization can compromise the accuracy and precision of the results.[4][5] To counteract these variabilities, an internal standard (IS) is incorporated into the analytical workflow. An ideal internal standard closely mimics the physicochemical properties of the analyte, co-elutes chromatographically, and experiences similar extraction recovery and ionization suppression or enhancement.[6]

The Rationale for Selecting Lacosamide-d3: A Stable Isotope-Labeled Internal Standard

For the bioanalysis of lacosamide, the use of a stable isotope-labeled (SIL) internal standard, specifically Lacosamide-d3, is highly recommended by regulatory bodies and is considered the best practice in the field.[7] Deuterated internal standards, such as Lacosamide-d3, are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard while ensuring that their chemical and physical behaviors are virtually identical throughout the analytical process.[5][6]

The advantages of using Lacosamide-d3 as an internal standard include:

-

Correction for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. Since Lacosamide-d3 has the same molecular structure and polarity as lacosamide, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[4][5]

-

Compensation for Sample Loss: During sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the analyte may be lost. Lacosamide-d3 will be lost to the same extent, ensuring that the ratio of the analyte to the internal standard remains constant.

-

Improved Precision and Accuracy: By accounting for variations in extraction efficiency, matrix effects, and instrument response, Lacosamide-d3 significantly improves the precision and accuracy of the quantitative results, which is a critical requirement for regulatory submissions.[8][9][10]

-

Co-elution with the Analyte: Lacosamide-d3 will have a retention time that is nearly identical to that of lacosamide, ensuring that both compounds are subjected to the same chromatographic conditions and matrix effects at the point of elution and ionization.[6]

Experimental Protocol: Quantification of Lacosamide in Human Plasma

This section details a robust and validated protocol for the quantification of lacosamide in human plasma using Lacosamide-d3 as an internal standard, followed by UPLC-MS/MS analysis. This method is based on established and published procedures.[8][9][11]

Materials and Reagents

-

Lacosamide reference standard

-

Lacosamide-d3 internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ammonium acetate

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Ultrapure water

Preparation of Stock and Working Solutions

-

Lacosamide Stock Solution (1 mg/mL): Accurately weigh and dissolve lacosamide in methanol.

-

Lacosamide-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Lacosamide-d3 in methanol.

-

Lacosamide Working Solutions: Serially dilute the lacosamide stock solution with a 50:50 mixture of methanol and water to prepare a series of working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Lacosamide-d3 stock solution with methanol. The optimal concentration should be determined during method development to yield a consistent and appropriate detector response.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting lacosamide from plasma.[8][9][11]

-

Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

-

Pipette 50 µL of plasma into the appropriately labeled tubes.

-

For calibration standards and QCs, spike with the corresponding lacosamide working solutions. For blank samples, add an equivalent volume of the diluent.

-

Add 150 µL of the internal standard working solution (in methanol) to all tubes except the blank. For the blank, add 150 µL of methanol. The methanol acts as the protein precipitating agent.

-

Vortex mix all tubes for approximately 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Caption: A streamlined workflow for the extraction of lacosamide from plasma.

UPLC-MS/MS Instrumentation and Conditions

The following are typical instrument conditions that can be optimized for the specific equipment used.

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC HSS T3 (e.g., 2.1 x 50 mm, 1.8 µm) or equivalent C18 column[11] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water[11] |

| Mobile Phase B | Methanol |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic (e.g., 70:30 v/v, Mobile Phase A:Mobile Phase B) or a shallow gradient[11] |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Mass Spectrometry Parameters

The MRM transitions for lacosamide and Lacosamide-d3 should be optimized by infusing the individual compounds into the mass spectrometer. The most intense and specific transitions are selected for quantification and qualification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |

| Lacosamide | 251.2 | 108.0 | Quantifier[11] |

| Lacosamide | 251.2 | 91.0 | Qualifier[11] |

| Lacosamide-d3 | 254.0 | 108.0 | Internal Standard[11] |

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Method Validation: A Self-Validating System

A bioanalytical method must be rigorously validated to ensure its reliability for pharmacokinetic studies.[12][13][14] The validation should be performed in accordance with the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13][14][15]

Caption: Key parameters for comprehensive bioanalytical method validation.

Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria (based on FDA/EMA guidelines) |

| Selectivity | The ability to differentiate and quantify the analyte from endogenous components in the matrix. | No significant interfering peaks at the retention times of lacosamide and Lacosamide-d3 in at least six different sources of blank plasma. |

| Linearity and Range | The range of concentrations over which the method is accurate and precise. A typical range for lacosamide is 0.02 to 20 µg/mL.[8][9] | Calibration curve with a correlation coefficient (r²) of ≥ 0.99. |

| Accuracy and Precision | The closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision). | For QC samples, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (CV%) should not exceed 15% (20% at the LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 5; accuracy and precision within ±20%. |

| Stability | The stability of lacosamide in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |

| Extraction Recovery | The efficiency of the extraction procedure. | While no strict acceptance criteria are set, recovery should be consistent and reproducible across the concentration range. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The IS-normalized matrix factor should have a CV% ≤ 15% across different lots of matrix.[8] |

Conclusion

The use of Lacosamide-d3 as an internal standard provides a robust and reliable foundation for the quantitative bioanalysis of lacosamide in pharmacokinetic studies. Its stable isotope-labeled nature ensures that it effectively compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise data that meets the stringent requirements of regulatory agencies. The detailed protocol and validation guidelines presented in this application note offer a comprehensive framework for researchers, scientists, and drug development professionals to successfully implement this methodology in their laboratories.

References

-

Bharwad, K. D., Shah, P. A., Shrivastav, P. S., & Sharma, V. S. (2020). Selective quantification of lacosamide in human plasma using UPLC-MS/MS: Application to pharmacokinetic study in healthy subjects with different doses. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

-

ResearchGate. (n.d.). Selective quantification of lacosamide in human plasma by UPLC-MS/MS: Application to pharmacokinetic study in healthy subjects with different doses | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative determination of lacosamide in human plasma using liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Retrieved from [Link]

-

ScienceDirect. (n.d.). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Retrieved from [Link]

-

Frontiers. (n.d.). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Retrieved from [Link]

-

Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

-

YMER. (2024, August 1). Development and Validation of a Novel HPLC Method for Quantification of Lacosamide and Its Impurity Benzyl Acetate in Pharmaceutical Formulation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, November 10). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Retrieved from [Link]

-

European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

-

Frontiers. (n.d.). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, September 1). Simple and validated method to quantify lacosamide in human breast milk and plasma using UPLC/MS/MS and its application to estimate drug transfer into breast milk. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

-

PubMed. (2017, January 1). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Retrieved from [Link]

-

European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

-

VCLS. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

-

Invima. (2011, July 21). Guideline Bioanalytical method validation. Retrieved from [Link]

-

South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

-

KCAS Bio. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

Sources

- 1. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction [frontiersin.org]

- 3. cigb.edu.cu [cigb.edu.cu]

- 4. researchgate.net [researchgate.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. texilajournal.com [texilajournal.com]

- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective quantification of lacosamide in human plasma using UPLC-MS/MS: Application to pharmacokinetic study in healthy subjects with different doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Simple and validated method to quantify lacosamide in human breast milk and plasma using UPLC/MS/MS and its application to estimate drug transfer into breast milk - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. resolvemass.ca [resolvemass.ca]

- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

Application Note: Robust and Efficient Sample Preparation Strategies for the Quantification of Lacosamide in Biological Matrices Using Lacosamide-d3 as an Internal Standard

Introduction: The Clinical Imperative for Accurate Lacosamide Quantification

Lacosamide (LCM) is a third-generation anti-epileptic drug widely prescribed for the management of partial-onset seizures.[1][2] Its unique mechanism of action, involving the selective enhancement of slow inactivation of voltage-gated sodium channels, sets it apart from other anti-convulsants.[1] Therapeutic Drug Monitoring (TDM) of lacosamide is a critical practice to optimize dosing regimens, ensure patient compliance, and minimize adverse effects.[1] Given the variability in patient metabolism and potential drug-drug interactions, precise and accurate quantification of lacosamide in biological matrices such as plasma, serum, and breast milk is paramount for effective clinical management.[3][4]

This application note provides a comprehensive guide to sample preparation techniques for the analysis of lacosamide, with a specific focus on the utilization of its stable isotope-labeled internal standard, Lacosamide-d3. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for variability during sample preparation and analysis.[4][5] We will delve into the rationale behind various sample preparation strategies, offering detailed, field-proven protocols for protein precipitation, liquid-liquid extraction, and solid-phase extraction.

The Crucial Role of Lacosamide-d3 as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) like Lacosamide-d3 is indispensable for achieving the highest level of accuracy and precision.[4][5]

Why Lacosamide-d3?

-

Physicochemical Similarity: Lacosamide-d3 is structurally identical to lacosamide, with the exception of three deuterium atoms replacing three hydrogen atoms. This minimal structural modification ensures that it behaves nearly identically to the analyte during all stages of sample preparation and chromatographic separation.

-

Correction for Matrix Effects: Biological matrices are complex and can significantly impact the ionization efficiency of the analyte in the mass spectrometer, a phenomenon known as the matrix effect.[3][4] Since Lacosamide-d3 co-elutes with lacosamide and has the same ionization properties, any suppression or enhancement of the signal due to the matrix will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal remains constant, thus mitigating the impact of matrix effects.[3]

-

Compensation for Extraction Variability: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, there can be minor variations in recovery from sample to sample. Lacosamide-d3 is added to the sample at the beginning of the workflow and experiences the same potential for loss as the analyte. By normalizing the analyte response to the internal standard response, these variations are effectively canceled out.[5]

Visualization of the Internal Standard Workflow

Caption: Workflow illustrating the integration of Lacosamide-d3 as an internal standard.

Sample Preparation Methodologies: A Comparative Overview

The choice of sample preparation technique is a critical determinant of method sensitivity, selectivity, and throughput. The primary goal is to remove interfering substances, such as proteins and phospholipids, from the biological matrix while efficiently recovering the analyte of interest.[6]

Protein Precipitation (PPT): The Workhorse of High-Throughput Bioanalysis

Protein precipitation is a widely used technique due to its simplicity, speed, and cost-effectiveness.[6] It involves the addition of an organic solvent to the biological sample to denature and precipitate proteins.[7]

-

Principle of Action: Organic solvents like acetonitrile and methanol disrupt the solvation shell of proteins, leading to their aggregation and precipitation.[6]

-

Advantages:

-

Disadvantages:

-

Non-Selective: Co-precipitates some interfering substances and may not effectively remove phospholipids, which can cause significant matrix effects.

-

Potential for Ion Suppression: The remaining matrix components can interfere with the ionization of lacosamide in the mass spectrometer.

-

Liquid-Liquid Extraction (LLE): A Classic Approach for Cleaner Extracts

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[10]

-

Principle of Action: Lacosamide is extracted from the aqueous biological matrix into an organic solvent in which it has a higher affinity.

-

Advantages:

-

Cleaner Extracts: Provides a more effective cleanup than PPT, removing a larger proportion of interfering substances.[10]

-

Reduced Matrix Effects: Results in lower ion suppression compared to PPT.

-

-

Disadvantages:

-

More Labor-Intensive: Involves multiple steps, including vortexing, centrifugation, and solvent evaporation.

-

Lower Throughput: Not as easily automated as PPT.

-

Solvent Consumption: Requires larger volumes of organic solvents.

-

Solid-Phase Extraction (SPE): The Gold Standard for Selectivity and Recovery

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to isolate the analyte from the sample matrix.[11]

-

Principle of Action: The biological sample is passed through a cartridge containing a solid sorbent. Lacosamide is retained on the sorbent while interfering substances are washed away. The purified analyte is then eluted with a small volume of a strong solvent.[11]

-

Advantages:

-

Disadvantages:

-

Method Development: Can require more extensive method development compared to PPT and LLE.

-

Cost: SPE cartridges can be more expensive than the reagents used for PPT and LLE.

-

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific laboratory instrumentation and desired performance characteristics.

Protocol 1: High-Throughput Protein Precipitation (PPT)

This protocol is adapted from methodologies that emphasize speed and efficiency, suitable for therapeutic drug monitoring.[3][7]

Materials:

-

Human plasma or serum

-

Lacosamide-d3 internal standard working solution (e.g., 1 µg/mL in methanol)

-

Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

-

Microcentrifuge tubes or 96-well deep-well plates

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Aliquoting: Pipette 100 µL of plasma or serum sample, calibrator, or quality control (QC) into a microcentrifuge tube or a well of a 96-well plate.

-

Internal Standard Spiking: Add 10 µL of the Lacosamide-d3 internal standard working solution to each tube/well.[3]

-

Protein Precipitation: Add 300 µL of cold acetonitrile or methanol.[3][7] The 3:1 ratio of precipitating solvent to sample is a common starting point.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well.

-

Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system or evaporate to dryness and reconstitute in the mobile phase for improved sensitivity.

Protocol 2: Liquid-Liquid Extraction (LLE) for Enhanced Cleanliness

This protocol is based on principles that prioritize cleaner extracts for research applications.[10]

Materials:

-

Human plasma or serum

-

Lacosamide-d3 internal standard working solution

-

Extraction solvent (e.g., Ethyl acetate, Methyl tert-butyl ether (MTBE))

-

Ammonium formate buffer (pH 9)

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Aliquoting: Pipette 200 µL of plasma or serum sample, calibrator, or QC into a glass centrifuge tube.[10]

-

Internal Standard Spiking: Add 50 µL of the Lacosamide-d3 internal standard working solution.[10]

-

pH Adjustment (Optional but Recommended): Add a small volume of ammonium formate buffer (pH 9) to basify the sample, which can improve the extraction efficiency of lacosamide into an organic solvent.

-

Extraction: Add 1 mL of the extraction solvent (e.g., ethyl acetate).

-

Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing of the aqueous and organic phases.

-

Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

-

Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Maximum Selectivity

This protocol provides a general framework for SPE, which should be optimized based on the specific SPE sorbent and cartridge format.[11]

Materials:

-

Human plasma or serum

-

Lacosamide-d3 internal standard working solution

-

SPE cartridges (e.g., C18)

-

SPE manifold

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., Water)

-

Wash solvent (e.g., 5% Methanol in water)

-

Elution solvent (e.g., Methanol or Acetonitrile)

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment: To 200 µL of plasma or serum, add 50 µL of the Lacosamide-d3 internal standard working solution.[11] Dilute with 200 µL of water or a mild buffer.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry out.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of the wash solvent to remove interfering substances.

-

Elution: Elute the lacosamide and Lacosamide-d3 from the cartridge with 1 mL of the elution solvent into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

-

Analysis: Inject an aliquot into the LC-MS/MS system.

Visualization of the SPE Workflow

Caption: The four essential steps of a solid-phase extraction (SPE) protocol.

Method Performance Comparison

The choice of sample preparation method will impact key validation parameters. The following table summarizes typical performance characteristics for each technique in lacosamide analysis.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | 97.17% - 99.68%[12] | ~68%[13] | 92.5% - 97.6%[11] |

| Matrix Effect | Can be significant; IS is crucial[3] | Moderate[14] | Minimal[11] |

| Throughput | High | Low to Medium | Medium |

| Cost per Sample | Low | Medium | High |

| Extract Cleanliness | Low | Medium | High |

| Linearity Range | 0.02 - 20 µg/mL[5] | 9 - 9000 ng/mL[10] | 0.20 - 20.0 µg/mL[11] |

| Precision (%RSD) | < 4.6%[5] | < 15%[10] | < 4.1%[11] |

Note: The values presented are indicative and can vary based on the specific protocol and analytical instrumentation.

Troubleshooting Common Sample Preparation Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Analyte Recovery | - Incomplete protein precipitation (PPT)- Inefficient extraction (LLE)- Improper SPE cartridge conditioning or elution | - Ensure vigorous vortexing and sufficient centrifugation (PPT).- Optimize extraction solvent and pH (LLE).- Re-evaluate SPE sorbent, solvents, and flow rates (SPE). |

| High Matrix Effects / Ion Suppression | - Insufficient removal of phospholipids and other matrix components. | - Consider a cleaner sample preparation technique (e.g., move from PPT to LLE or SPE).- Optimize chromatographic separation to resolve lacosamide from interfering peaks. |

| Poor Precision (%RSD > 15%) | - Inconsistent pipetting of sample or internal standard.- Incomplete vortexing or mixing.- Variability in evaporation step. | - Use calibrated pipettes and ensure proper technique.- Standardize mixing times and intensity.- Ensure consistent and gentle nitrogen flow during evaporation. |

| Clogged LC Column or High Backpressure | - Incomplete removal of precipitated proteins.- Particulates in the final extract. | - Increase centrifugation time and/or speed.- Filter the supernatant before injection.- Use a guard column. |

Conclusion: Selecting the Optimal Sample Preparation Strategy

The selection of an appropriate sample preparation technique for lacosamide analysis is a balance between the required data quality, sample throughput, and available resources.

-

Protein precipitation is an excellent choice for high-throughput clinical settings where rapid turnaround times are essential and the use of a stable isotope-labeled internal standard like Lacosamide-d3 can effectively compensate for matrix effects.[3][5]

-

Liquid-liquid extraction offers a cleaner sample extract and is a robust method for research applications or when matrix effects are particularly problematic.[10]

-

Solid-phase extraction provides the highest level of sample cleanup and is the preferred method for applications requiring the lowest limits of quantification and minimal matrix effects.[11]

By understanding the principles, advantages, and limitations of each technique, and by implementing the detailed protocols provided, researchers and clinicians can confidently develop and validate robust and reliable methods for the quantification of lacosamide, ultimately contributing to improved patient care.

References

-

Chakravarthy, V. K., & Shankar, D. G. (2011). HPLC METHOD FOR DETERMINATION OF LACOSAMIDE S(-)ENANTIOMER IN BULK AND PHARMACEUTICAL FORMULATION. Rasayan Journal of Chemistry, 4(4), 744-752. Available at: [Link]

-

LGC. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link]

-

Bharwad, A. B., et al. (2020). Selective quantification of lacosamide in human plasma using UPLC-MS/MS: Application to pharmacokinetic study in healthy subjects with different doses. Journal of Pharmaceutical and Biomedical Analysis, 186, 113317. Available at: [Link]

-

R Discovery. (2020). Selective quantification of lacosamide in human plasma using UPLC-MS/MS: Application to pharmacokinetic study in healthy subjects with different doses. Available at: [Link]

-

ResearchGate. (2015). (PDF) Development and validation of bioanalytical method for Lacosamide from rat brain tissue. Available at: [Link]

-

Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

-

Qiu, W., et al. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Frontiers in Pharmacology, 14, 1269434. Available at: [Link]

-

Payto, D., et al. (2014). A Sensitive and Rapid Method for Quantification of Lacosamide and Desmethyl Lacosamide by LC–MS/MS. Bioanalysis, 6(23), 3161–3168. Available at: [Link]

-

Tsuji, M., et al. (2023). Simple and validated method to quantify lacosamide in human breast milk and plasma using UPLC/MS/MS and its application to estimate drug transfer into breast milk. BMC Pharmacology and Toxicology, 24(1), 43. Available at: [Link]

-

Krishnaiah, A., et al. (2011). HPLC method for determination of lacosamide. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 1-10. Available at: [https://www.rjpbcs.com/pdf/2011/2(4)/[15].pdf]([Link]15].pdf)

-

Nikolaou, P., et al. (2015). A fully validated method for the determination of lacosamide in human plasma using gas chromatography with mass spectrometry: application for therapeutic drug monitoring. Biomedical Chromatography, 29(1), 118-124. Available at: [Link]

-

YMER. (2024). Development and Validation of a Novel HPLC Method for Quantification of Lacosamide and Its Impurity Benzyl Acetate in Pharmaceutical Formulation. Available at: [Link]

-

Thummar, K., et al. (2021). quantitative determination of lacosamide in human plasma using liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2022). Simultaneous Determination of Lamotrigine, Oxcarbazepine, Lacosamide, and Topiramate in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2022, 5589138. Available at: [Link]

-

National Institutes of Health. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Available at: [Link]

-

Kestelyn, C., et al. (2011). A simple HPLC–UV method for the determination of lacosamide in human plasma. Bioanalysis, 3(22), 2515-2522. Available at: [Link]

-

Korman, E., et al. (2015). High-throughput method for the quantification of lacosamide in serum using ultrafast SPE-MS/MS. Therapeutic Drug Monitoring, 37(1), 126-131. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction [frontiersin.org]

- 4. Simple and validated method to quantify lacosamide in human breast milk and plasma using UPLC/MS/MS and its application to estimate drug transfer into breast milk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective quantification of lacosamide in human plasma using UPLC-MS/MS: Application to pharmacokinetic study in healthy subjects with different doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. bioanalysis-zone.com [bioanalysis-zone.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. High-throughput method for the quantification of lacosamide in serum using ultrafast SPE-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A fully validated method for the determination of lacosamide in human plasma using gas chromatography with mass spectrometry: application for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. ymerdigital.com [ymerdigital.com]

- 14. Simultaneous Determination of Lamotrigine, Oxcarbazepine, Lacosamide, and Topiramate in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bot Verification [rasayanjournal.co.in]

High-Efficiency Solid-Phase Extraction (SPE) Protocol for Lacosamide and Lacosamide-d3 in Human Plasma

[1][2]

Executive Summary & Scientific Rationale

While protein precipitation (PPT) is frequently cited for Lacosamide extraction due to its simplicity, it often fails to remove phospholipids and salts effectively, leading to ion suppression in high-throughput LC-MS/MS assays.[1][2] This protocol details a Solid-Phase Extraction (SPE) methodology designed specifically for the hydrophilic nature of Lacosamide (LogP ~0.25).[1][2]

Why SPE?

-

Matrix Elimination: Removes >95% of phospholipids and plasma proteins, significantly reducing matrix effects compared to PPT.[2]

-

Sensitivity: Allows for sample concentration (enrichment), essential for detecting trough levels in low-volume pediatric or microsampling applications.[1][2]

-

Column Longevity: Cleaner extracts prevent rapid degradation of sub-2

m UHPLC columns.[2]

Analyte Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the molecule is the first step in designing a robust extraction.[2] Lacosamide is a functionalized amino acid with high polarity, necessitating a polymeric sorbent rather than traditional silica-based C18.[1][2]

Table 1: Physicochemical Properties

| Property | Lacosamide | Lacosamide-d3 (IS) | Impact on Protocol |

| Structure | Functionalized amino acid | Deuterated analog | Polar retention mechanism required.[1][2] |

| Molecular Weight | 250.30 g/mol | ~253.32 g/mol | Low mass; requires clean baseline.[1][2] |

| LogP | ~0.25 (Hydrophilic) | ~0.25 | Critical: Poor retention on C18; requires Polymeric HLB sorbent.[1][2] |

| pKa | ~14 (Neutral) | ~14 | pH adjustment is less critical for retention; focus on solubility.[1][2] |

| Solubility | High in MeOH/ACN; Sparing in Water | Same | Elution must be 100% organic solvent.[2] |

Materials & Reagents

Standards

-

Analyte: Lacosamide (Certified Reference Material).[1][2][3][4]

-

Internal Standard (IS): Lacosamide-d3 (100

g/mL in Methanol).[1][2]

Sorbent Selection

Recommended Cartridge: Hydrophilic-Lipophilic Balanced (HLB) Polymeric Sorbent (e.g., Oasis HLB, Strata-X, or equivalent).[1][2]

-

Rationale: These sorbents contain N-vinylpyrrolidone (polar retention) and divinylbenzene (reversed-phase retention), ensuring Lacosamide is retained despite its high water solubility.[1][2]

Reagents

Experimental Protocol

Internal Standard Preparation[2][6][7][10]

-

Stock IS: Dilute Lacosamide-d3 to 1

g/mL in 50:50 Methanol:Water. -

Working IS: Add 20

L of Stock IS to every 200

Sample Pre-treatment

Step: Mix 200

-

Scientist's Insight: Dilution 1:1 disrupts protein binding (approx. <15% for Lacosamide) and reduces sample viscosity, preventing cartridge clogging.[1][2] The acidic environment ensures the analyte remains neutral/stable.[2]

Solid-Phase Extraction Workflow

Note: Do not let the cartridge dry out between Conditioning and Loading.

-

Conditioning:

-

Loading:

-

Washing (Critical):

-

Elution:

-

1.0 mL 100% Methanol .

-

Apply vacuum to collect the eluate.[2]

-

-

Reconstitution:

Visualized Workflow (Graphviz)[1][2]

The following diagram illustrates the extraction logic and the specific removal of interferences.

Caption: Step-by-step SPE workflow highlighting the separation of Lacosamide from plasma interferences using Polymeric HLB sorbent.

LC-MS/MS Analytical Conditions

To validate the extraction, the following chromatographic conditions are recommended.

Table 2: Instrument Parameters

| Parameter | Setting |

| Column | C18 (e.g., Kinetex 2.6 |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: Ramp to 90% B; 3.0-4.0 min: Hold 90% B. |

| Ionization | ESI Positive Mode (ESI+) |

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Lacosamide | 251.1 | 91.1 (Quant) | 20 | 18 |

| 108.1 (Qual) | 20 | 25 | ||

| Lacosamide-d3 | 254.1 | 94.1 | 20 | 18 |

Validation & Performance Metrics

This protocol is designed to meet FDA Bioanalytical Method Validation guidelines.[1][2][5]

-

Recovery: >85% (Consistent across Low, Mid, High QC levels).

-

Matrix Effect: 95-105% (Minimal ion suppression due to phospholipid removal).[1][2]

-

Linearity: 10 ng/mL to 10,000 ng/mL (

).[1][2] -

LLOQ: 10 ng/mL (Achievable due to enrichment capability of SPE).[1][2]

Troubleshooting Guide

-

Low Recovery? Ensure the Wash step does not exceed 5% Methanol.[2] Lacosamide is very soluble in organic solvents and will wash off if the organic ratio is too high.[2]

-

High Backpressure? Ensure plasma is diluted 1:1 or 1:2 with water before loading.[1][2] Undiluted plasma can clog the sorbent bed.[2]

References

-

PubChem. (n.d.).[1][2] Lacosamide Compound Summary. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1][2]

-

Siva Sankara Rao Yadlapalli, et al. (2020).[1][2][6] Determination of lacosamide in human plasma by LC–MS/MS and its application to a human pharmacokinetic study. Separation Science Plus. Retrieved October 26, 2023, from [Link][1][2]

-

Food and Drug Administration (FDA). (2018).[1][2][7] Bioanalytical Method Validation Guidance for Industry. Retrieved October 26, 2023, from [Link][1][2]

-